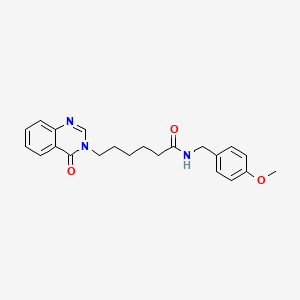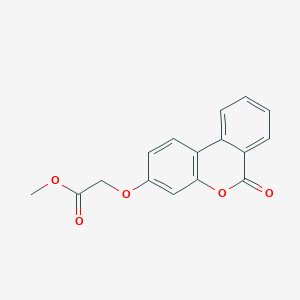![molecular formula C25H21N3O7 B14957557 methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B14957557.png)
methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE typically involves multiple steps, including alkylation, nitration, reduction, cyclization, and esterification. The process begins with the alkylation of a suitable starting material, followed by nitration to introduce the nitro group. Subsequent reduction and cyclization steps form the pyrazole ring, and the final esterification step yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group yields an amine.
科学的研究の応用
METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its antimicrobial and antifungal properties.
Methyl 3-hydroxy-4-methoxybenzoate: Used as a starting reagent in the synthesis of other compounds.
4-Hydroxy-2-quinolones: Known for their unique biological activities.
Uniqueness
METHYL 4-[(3-{2-HYDROXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
特性
分子式 |
C25H21N3O7 |
|---|---|
分子量 |
475.4 g/mol |
IUPAC名 |
methyl 4-[[3-[2-hydroxy-4-[(4-nitrophenyl)methoxy]phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
InChI |
InChI=1S/C25H21N3O7/c1-15-24(35-19-9-5-17(6-10-19)25(30)33-2)23(27-26-15)21-12-11-20(13-22(21)29)34-14-16-3-7-18(8-4-16)28(31)32/h3-13,29H,14H2,1-2H3,(H,26,27) |
InChIキー |
CWFYVANULOWZOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])O)OC4=CC=C(C=C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B14957485.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14957490.png)
![N~5~-carbamoyl-N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957502.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B14957510.png)
![7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B14957514.png)

![2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14957536.png)

![7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957548.png)

![3-{[(2S)-3-methyl-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)butanoyl]amino}propanoic acid](/img/structure/B14957567.png)
![3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid](/img/structure/B14957574.png)
![6-{[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B14957576.png)

